4-phenyl-6H-furo[2,3-d]pyridazin-7-one
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Overview
Description
4-phenyl-6H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyridazine and furan ring system. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with furan-2-carboxylic acid, followed by cyclization in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-phenyl-6H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share a similar pyridazine core and exhibit a wide range of biological activities.
Furan Derivatives: Compounds with a furan ring are also known for their diverse pharmacological properties.
Uniqueness: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties compared to its individual components .
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-phenyl-6H-furo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
PXWIHXOQESNXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CO3 |
Origin of Product |
United States |
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